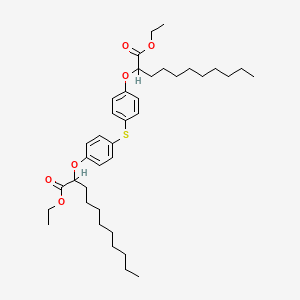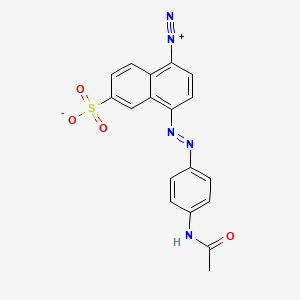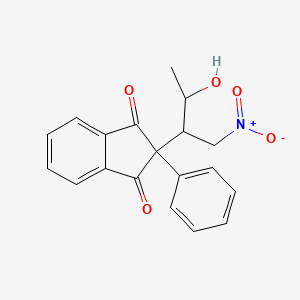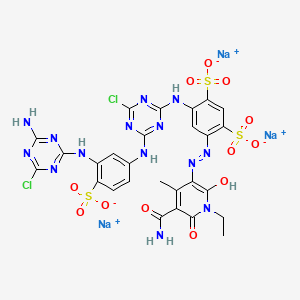
(2-Methyl-1,3-dithiolan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with acetaldehyde in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the formation of the dithiolane ring. Common Lewis acids used in this reaction include zinc chloride and boron trifluoride.
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a Lewis acid catalyst is also common in industrial production, with the catalyst being recycled to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolanes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to antimicrobial and antifungal effects. The compound may also interact with other cellular components, disrupting normal cellular processes and leading to cell death.
Comparación Con Compuestos Similares
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be compared with other similar compounds, such as:
1,3-dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms.
1,3-dithiolanes: Similar to 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde, these compounds contain a dithiolane ring but may have different substituents.
The uniqueness of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
65726-46-7 |
|---|---|
Fórmula molecular |
C6H10OS2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 |
Clave InChI |
BDXURHBSIJAKPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCS1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)









